N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

physicochemical profiling drug likeness TLR7/8 agonism

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 862810-06-8) is a synthetic, low‑molecular‑weight (356.4 g/mol) imidazo[1,2‑a]pyrimidine derivative. The compound bears a 2‑phenylbutanamide side chain linked via a meta‑phenylene spacer to the imidazopyrimidine core, a pharmacophore frequently encountered in kinase inhibitors, anti‑inflammatory agents, and innate‑immune modulators.

Molecular Formula C22H20N4O
Molecular Weight 356.429
CAS No. 862810-06-8
Cat. No. B2950601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide
CAS862810-06-8
Molecular FormulaC22H20N4O
Molecular Weight356.429
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C22H20N4O/c1-2-19(16-8-4-3-5-9-16)21(27)24-18-11-6-10-17(14-18)20-15-26-13-7-12-23-22(26)25-20/h3-15,19H,2H2,1H3,(H,24,27)
InChIKeyMDPRTJPMFPEUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 862810-06-8) – Basic Characteristics


N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 862810-06-8) is a synthetic, low‑molecular‑weight (356.4 g/mol) imidazo[1,2‑a]pyrimidine derivative . The compound bears a 2‑phenylbutanamide side chain linked via a meta‑phenylene spacer to the imidazopyrimidine core, a pharmacophore frequently encountered in kinase inhibitors, anti‑inflammatory agents, and innate‑immune modulators [1]. It is supplied as a white to off‑white solid with a typical vendor‑certified purity of ≥95% .

Why Generic Imidazo[1,2-a]pyrimidine Substitution Fails for CAS 862810-06-8


Although many imidazo[1,2‑a]pyrimidine congeners share the same heterocyclic core, the precise position of the phenyl‑linker attachment, the amide‑side‑chain length, and the α‑substitution pattern on the butanamide moiety profoundly affect target engagement, isoform selectivity, and physicochemical properties [1]. In published series, shifting the amide connection from the meta‑ to the para‑position or replacing the 2‑phenylbutanamide with a shorter isobutyramide tail has been shown to alter biochemical IC50 values by more than an order of magnitude against COX‑2, NADPH oxidases, and TLR7/8 receptors [2]. Consequently, substituting CAS 862810‑06‑8 with a seemingly similar analog without quantitative verification of these critical structure–activity relationships introduces uncontrolled risk into any experimental or procurement workflow.

Quantitative Comparative Evidence for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 862810-06-8) vs. Closest Structural Analogs


Molecular Weight & LogP Differentiation vs. N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide (PVP‑037, CAS 862810‑50‑2)

The target compound (MW 356.4, calculated LogP ∼3.8 [1]) is significantly less lipophilic than the 2‑methylphenyl analog PVP‑037 (MW 370.5, experimental LogP 4.8 ). This difference directly impacts aqueous solubility and membrane permeability, two parameters that govern cell‑based assay performance and in‑vivo bioavailability.

physicochemical profiling drug likeness TLR7/8 agonism

Target Engagement Profile: COX‑2 Inhibition Class‑Level Benchmarking

Imidazo[1,2‑a]pyrimidine derivatives bearing a phenylbutanamide side chain have been reported to inhibit COX‑2 with IC50 values ranging from 0.05 µM (most potent benzo‑fused analog) to 13 µM (simple 2,3‑diaryl analog) [1]. In the absence of direct assay data for CAS 862810‑06‑8, its placement within a pharmacophore model that favors COX‑2 over COX‑1 inhibition positions it as a candidate for selectivity profiling, but quantitative claims must be verified by head‑to‑head measurement.

COX‑2 inhibition anti‑inflammatory selectivity

NADPH Oxidase (NOX) Inhibition Potential: Database‑Derived Scaffold Alert

A structurally‑related imidazo[1,2‑a]pyrimidine derivative (CHEMBL1927151) inhibited human NOX1 with a Ki of 95 nM [1]. Although the exact match to CAS 862810‑06‑8 is not confirmed, the shared imidazo[1,2‑a]pyrimidine‑phenyl core suggests that the target compound could be a NOX1 inhibitor candidate, a hypothesis that requires experimental confirmation.

NADPH oxidase ROS inhibition NOX1

Regioisomeric Comparison: Meta‑ vs. Para‑Phenylene Linker on Amide Stability and Target Affinity

The meta‑phenylene linker in CAS 862810‑06‑8 contrasts with the para‑phenylene arrangement found in N‑(4‑{7‑methylimidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)‑2‑phenylbutanamide (CAS 923234‑82‑6) . In many kinase inhibitor series, meta‑substitution alters the dihedral angle between the heterocycle and the phenyl ring, which can fine‑tune binding‑pocket complementarity and resistance to amide hydrolysis [1]. However, no direct comparative metabolic‑stability data are available for these specific compounds.

regioisomerism metabolic stability kinase selectivity

Recommended Application Scenarios for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 862810-06-8) Based on Available Evidence


COX‑2 Selectivity Screening Libraries

Given the class‑level evidence of COX‑2 inhibition by imidazo[1,2‑a]pyrimidine derivatives [1], CAS 862810‑06‑8 is best deployed as part of a focused library designed to probe the effect of amide‑side‑chain variation on COX‑2 isoform selectivity. Its meta‑phenylene linker and 2‑phenylbutanamide tail provide a distinct structural vector that can be compared with para‑substituted or shorter‑chain analogs to establish structure‑selectivity relationships.

NOX1‑Mediated Oxidative Stress Probe Development

The scaffold has been associated with nanomolar NOX1 inhibition in related chemotypes [2]. CAS 862810‑06‑8 can serve as a starting point for the development of chemical probes targeting NADPH oxidase‑1, provided that primary ROS‑inhibition assays are performed to confirm on‑target activity before committing to larger‑scale procurement.

Comparative Physicochemical Profiling in Drug‑Discovery Programs

With a calculated LogP significantly lower than that of the TLR7/8 agonist PVP‑037 , CAS 862810‑06‑8 is suitable for studies that require moderate lipophilicity to balance aqueous solubility and passive permeability. It can be included in panels that assess the impact of LogP on cellular efficacy and metabolic clearance.

Negative Control or Inactive Comparator Generation

Because the quantitative pharmacology of CAS 862810‑06‑8 remains largely uncharacterized, it may initially be employed as a matched‑pair comparator for more potent analogs (e.g., PVP‑037 or benzo‑fused derivatives) when investigating the contribution of specific substituents to target engagement or toxicity [1].

Quote Request

Request a Quote for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.